molecular formula C14H11ClN4O2 B2872136 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941982-39-4

2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B2872136
CAS No.: 941982-39-4
M. Wt: 302.72
InChI Key: GVRCQGNWUAWGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide belongs to the pyrazolo[1,5-a]pyrazinone class of heterocyclic compounds, characterized by a fused bicyclic core with an acetamide side chain.

  • Substituent effects: The 4-chlorophenyl group at position 2 likely enhances lipophilicity and target binding affinity, while the acetamide moiety may influence solubility and metabolic stability .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2/c15-10-3-1-9(2-4-10)11-7-12-14(21)18(8-13(16)20)5-6-19(12)17-11/h1-7H,8H2,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRCQGNWUAWGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound’s closest analogs based on substituent variations and key properties:

Compound Name Molecular Formula Molecular Weight logP Key Substituents Biological Activity (if reported) Reference
N-(4-chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide C₂₂H₁₉ClN₄O₃ 422.87 3.50 4-ethoxyphenyl, 4-chlorophenyl Not reported
N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide C₂₃H₂₂N₄O₂ 386.45 Not reported 4-methylphenyl, 4-ethylphenyl Not reported
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one C₂₂H₂₂ClN₃O₃ 423.88 Not reported 3,4-dimethoxyphenethyl Crystallographic data only
N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide C₂₁H₁₆ClN₅O₄ 437.83 Not reported Acetyloxy, 4-chlorophenyl MAO-A inhibitor (IC₅₀ = 0.028 mM)

Key Observations :

  • Substituent impact on logP : The ethoxy group in increases logP (3.50) compared to methyl/ethyl analogs, suggesting enhanced lipophilicity.

Substituent-Driven Pharmacological Trends

  • Chlorophenyl vs. Alkyl/Aryl Groups : The 4-chlorophenyl moiety is conserved across active analogs (e.g., ), likely contributing to π-π stacking or hydrophobic interactions with enzyme pockets.
  • Polar vs. Nonpolar Substituents: Ethoxy or methoxy groups (e.g., ) may improve solubility but reduce CNS penetration due to increased polar surface area.

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